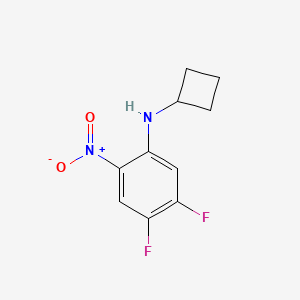
N-Cyclobutyl-4,5-difluoro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-4,5-difluoro-2-nitroaniline is a fluorinated aromatic compound with the molecular formula C10H10F2N2O2 and a molecular weight of 228.2 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the aniline ring, along with two fluorine atoms and a nitro group on the aromatic ring. It is known for its high purity and versatility in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions . The cyclobutyl group can be introduced through a nucleophilic substitution reaction using cyclobutylamine .
Industrial Production Methods
Industrial production of N-Cyclobutyl-4,5-difluoro-2-nitroaniline involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-4,5-difluoro-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Reduction: N-Cyclobutyl-4,5-difluoro-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-Cyclobutyl-4,5-difluoro-2-nitroaniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Cyclobutyl-4,5-difluoro-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4,5-Difluoro-2-nitroaniline: Lacks the cyclobutyl group, making it less versatile in certain applications.
2-Chloro-5,6-difluorobenzimidazole: Contains a benzimidazole ring instead of an aniline ring, leading to different chemical properties and applications.
1-(4,5-Difluoro-2-nitrophenyl)pyrene: Features a pyrene moiety, which imparts unique photophysical properties.
Uniqueness
N-Cyclobutyl-4,5-difluoro-2-nitroaniline is unique due to the presence of the cyclobutyl group, which enhances its chemical reactivity and potential for diverse applications . The combination of fluorine atoms and a nitro group further contributes to its stability and bioactivity .
Properties
Molecular Formula |
C10H10F2N2O2 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
N-cyclobutyl-4,5-difluoro-2-nitroaniline |
InChI |
InChI=1S/C10H10F2N2O2/c11-7-4-9(13-6-2-1-3-6)10(14(15)16)5-8(7)12/h4-6,13H,1-3H2 |
InChI Key |
ZVJOOGPFOGEESS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=C(C=C2[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















